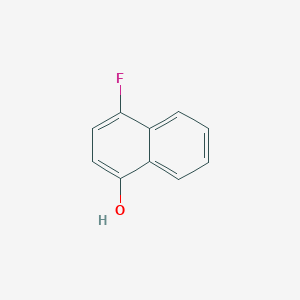

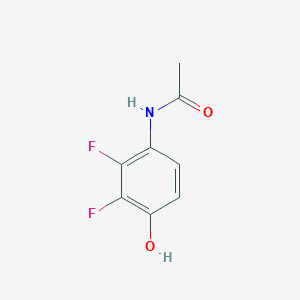

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

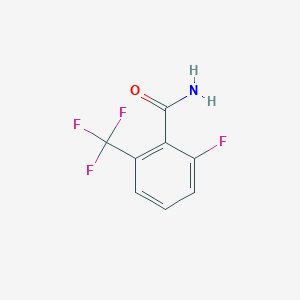

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. The specific structure of this compound includes a phenyl ring substituted with hydroxy and difluoro groups, which can influence its chemical behavior and physical properties. While the provided papers do not directly discuss N-(2,3-Difluoro-4-hydroxyphenyl)acetamide, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related N-(2-hydroxyphenyl)acetamide derivatives typically involves the reaction of an appropriate phenol with an acyl chloride or other acylating agents. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves the reaction with chlorotrimethylsilane . Similarly, the interaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . These methods suggest that the synthesis of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide could potentially be achieved through a similar acylation reaction using a difluorophenol precursor.

Molecular Structure Analysis

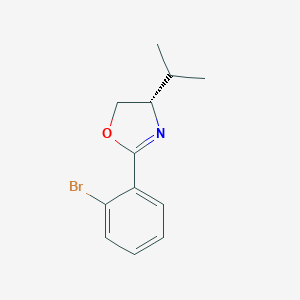

The molecular structure of acetamide derivatives is often characterized by the presence of hydrogen bonds and the potential for intramolecular interactions. For example, the crystal structure of a related compound, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, shows a significant dihedral angle between the phenyl rings and the acetamide group, indicating the potential for steric interactions . This suggests that N-(2,3-Difluoro-4-hydroxyphenyl)acetamide may also exhibit a complex geometry that could influence its reactivity and physical properties.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often influenced by the substituents on the phenyl ring. The presence of a hydroxy group can lead to intramolecular hydrogen bonding, as seen in substituted N-(2-hydroxyphenyl)acetamides . Additionally, the fluorine atoms could affect the compound's reactivity, potentially making it more susceptible to nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide can be inferred from related compounds. For instance, the presence of hydrogen bonds can impact the compound's solubility and melting point . The difluoro substitution may also influence the acidity of the hydroxy group and the overall polarity of the molecule, affecting its solubility in different solvents. The crystal structure analysis of similar compounds provides insights into the potential intermolecular interactions that could occur in the solid state, such as hydrogen bonding and π-π interactions .

Aplicaciones Científicas De Investigación

Precursors in Organic Synthesis

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide derivatives have been utilized in organic synthesis. For instance, difluoro(trimethylsilyl)acetamides have been prepared and used as precursors for 3,3-difluoroazetidinones, showcasing an alternative route to these compounds (Bordeau, Frébault, Gobet, & Picard, 2006).

Chemical Synthesis and Optimization

In the field of chemical engineering, derivatives of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide are important intermediates. An example is N-(2-hydroxyphenyl)acetamide, used in the natural synthesis of antimalarial drugs. Process optimization, mechanism, and kinetics of its chemoselective acetylation have been studied, providing valuable insights into efficient synthetic routes (Magadum & Yadav, 2018).

Structural and Property Analysis

Research on silylated derivatives of N-(2-hydroxyphenyl)acetamide highlights the synthesis and structural investigation of these compounds. This includes studies on their NMR spectroscopy, X-ray single-crystal analysis, and other properties, contributing to a deeper understanding of their chemical characteristics (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

Catalytic and Green Chemistry

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide and its derivatives are used in developing green chemistry methods. For example, the catalytic hydrogenation for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide demonstrates an environmentally friendly approach in the production of dyes and intermediates (Zhang, 2008).

Exploring Drug Mechanisms

While excluding direct drug use and dosage information, research on analogs like N-(4-Hydroxyphenyl)acetamide (paracetamol) is essential for understanding the mechanisms of widely used analgesics. This research provides insights into the analgesic effects and potential treatment strategies (Toussaint et al., 2010).

Electrochemical Synthesis

Electrochemical methods have been developed for synthesizing acetaminophen derivatives, which involve N-(4-hydroxyphenyl)acetamide. This represents an innovative approach in the field of electrochemistry and pharmaceutical synthesis (Nematollahi, Momeni, & Khazalpour, 2014).

Propiedades

IUPAC Name |

N-(2,3-difluoro-4-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-4(12)11-5-2-3-6(13)8(10)7(5)9/h2-3,13H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRXYODLCLWADJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439212 |

Source

|

| Record name | Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide | |

CAS RN |

155020-53-4 |

Source

|

| Record name | Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)

![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)